molecular formula C29H34N12O B8514164 Vabametkib

Vabametkib

Cat. No.: B8514164
M. Wt: 566.7 g/mol
InChI Key: PQJGYYZYYMVBDF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vabametkib is a synthetic organic compound known for its potent inhibitory effects on the hepatocyte growth factor receptor (c-Met; MET). It is primarily intended as an antineoplastic agent, meaning it is used in the treatment of tumors . The compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vabametkib involves multiple steps, including the formation of triazolopyrazine derivatives. The key steps typically involve the reaction of specific amines with triazolopyrazine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vabametkib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Vabametkib has a wide range of scientific research applications, including:

Mechanism of Action

Vabametkib exerts its effects by inhibiting the hepatocyte growth factor receptor (c-Met). This receptor is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, this compound disrupts these processes, leading to reduced tumor growth and increased apoptosis of cancer cells . The compound binds to the ATP-binding site of c-Met, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vabametkib

This compound stands out due to its high selectivity and potency in inhibiting c-Met. It has shown a lower incidence of treatment-related adverse events compared to other similar compounds, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C29H34N12O

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1

InChI Key

PQJGYYZYYMVBDF-VWLOTQADSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCO[C@@H](C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.